Secosarcocapnine

Description

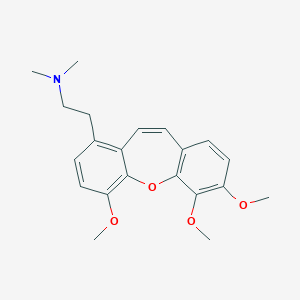

Structure

2D Structure

3D Structure

Properties

CAS No. |

110883-34-6 |

|---|---|

Molecular Formula |

C21H25NO4 |

Molecular Weight |

355.4 g/mol |

IUPAC Name |

N,N-dimethyl-2-(1,2,10-trimethoxybenzo[b][1]benzoxepin-7-yl)ethanamine |

InChI |

InChI=1S/C21H25NO4/c1-22(2)13-12-14-7-10-17(23-3)20-16(14)9-6-15-8-11-18(24-4)21(25-5)19(15)26-20/h6-11H,12-13H2,1-5H3 |

InChI Key |

OKTZGJJABWSKMT-UHFFFAOYSA-N |

SMILES |

CN(C)CCC1=C2C=CC3=C(C(=C(C=C3)OC)OC)OC2=C(C=C1)OC |

Canonical SMILES |

CN(C)CCC1=C2C=CC3=C(C(=C(C=C3)OC)OC)OC2=C(C=C1)OC |

Origin of Product |

United States |

Isolation and Characterization Methodologies in Secosarcocapnine Research

Botanical Sources and Species-Specific Isolation

Secosarcocapnine is a natural product found in plants, specifically within the Papaveraceae family, which is known for its rich alkaloid content.

The primary botanical source for the isolation of this compound is Sarcocapnos enneaphylla nih.govresearchgate.netresearchgate.net. This plant species, native to southwestern Europe and northern Africa, typically thrives in rocky environments and limestone cliffs mdpi.com. Chemical investigations of Sarcocapnos enneaphylla have yielded a diverse array of alkaloids, with this compound being identified as a significant member of the cularine (B1669330) group nih.govresearchgate.netresearchgate.net.

Beyond Sarcocapnos enneaphylla, this compound has also been identified in other species within the Sarcocapnos genus nih.govresearchgate.netresearchgate.net. The genus Sarcocapnos encompasses at least six known species nih.gov. Related cularine-type alkaloids, such as northis compound and 4-hydroxythis compound, are also isolated from Sarcocapnos enneaphylla and other Sarcocapnos species, highlighting the genus as a rich source of these compounds nih.govresearchgate.netresearchgate.net. For instance, Secocularine, another cularine alkaloid, has been reported in Sarcocapnos crassifolia and Sarcocapnos enneaphylla nih.gov.

Table 1: Botanical Sources and Associated Cularine Alkaloids

| Botanical Source | Key Cularine Alkaloids Isolated/Identified |

| Sarcocapnos enneaphylla | This compound, Northis compound, 4-Hydroxythis compound nih.govresearchgate.netresearchgate.net |

| Other Sarcocapnos species | This compound, Northis compound, 4-Hydroxythis compound nih.govresearchgate.netresearchgate.net |

| Sarcocapnos crassifolia | Secocularine nih.gov |

Sarcocapnos enneaphylla as a Primary Origin

Advanced Chromatographic and Separation Techniques for Alkaloid Isolation

The isolation of this compound and other alkaloids from complex plant extracts relies heavily on advanced chromatographic and separation techniques. Initial steps typically involve chemical extractions of the plant material nih.govresearchgate.netrsc.org. Following extraction, various chromatographic methods are employed to separate and purify the target alkaloids.

Modern chromatographic technologies are extensively utilized for the identification and isolation of isoquinoline (B145761) alkaloids, a class that includes cularine alkaloids like this compound column-chromatography.com. Common techniques for alkaloid analysis and purification from plant extracts include thin-layer chromatography (TLC), gas chromatography (GC), and high-performance liquid chromatography (HPLC) nih.gov. Preparative chromatography, a method designed to obtain sufficient quantities of compounds at desired purity, is frequently used for purifying small drug molecules and significant chemical components nih.gov. Silica gel is a commonly employed stationary phase in column chromatography for alkaloid isolation, although aluminum oxide is also an option nih.gov. More specialized techniques, such as high-speed counter-current chromatography (HSCCC) and pH-zone-refining counter-current chromatography (CCC), are also applied for the efficient separation and purification of alkaloids from natural resources, overcoming practical difficulties associated with their alkalinity and structural diversity thieme-connect.com.

Advanced Spectroscopic Methods for Structural Elucidation

Once isolated, the precise molecular structure of this compound is determined using a combination of advanced spectroscopic methods.

Nuclear Magnetic Resonance (NMR) spectroscopy is a crucial tool for the structural elucidation of this compound, providing atomic-level resolution of its molecular architecture researchgate.netresearchgate.net. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are routinely employed to determine the connectivity of atoms and the spatial arrangement of the molecule researchgate.netresearchgate.net. For compounds containing the dibenzo[b,f]oxepine scaffold, which is characteristic of cularine alkaloids, specific parameters in their proton NMR (¹H NMR) spectra are observed. These include chemical shifts for aromatic protons typically ranging from 6.5 to 8.4 ppm and for olefinic protons around 7 ppm. Characteristic coupling constants, such as a ³J coupling constant of approximately 7.5–8.5 Hz for aromatic protons and about 11 Hz for protons in an AB spin system in the Z configuration, further aid in structural assignments researchgate.net.

Table 2: Characteristic ¹H NMR Parameters for Dibenzo[b,f]oxepine Scaffold

| Proton Type | Chemical Shift (ppm) | Coupling Constant (Hz) |

| Aromatic Protons | 6.5–8.4 | ³J ≈ 7.5–8.5 |

| Olefinic Protons | ~7 | ³J ≈ 11 (for AB spin system in Z configuration) |

Mass spectrometry (MS) techniques, particularly High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS), are indispensable for determining the molecular weight and elemental composition of this compound and other novel alkaloids researchgate.netresearchgate.net. HRESIMS provides highly accurate mass-to-charge (m/z) ratios, which are essential for confirming the molecular formula and identifying the compound's precise mass researchgate.netresearchgate.net. This technique is sensitive and robust, capable of analyzing non-volatile and thermally labile biomolecules. The combination of liquid chromatography with HRESIMS (LC-HRESIMS) offers a powerful hyphenated approach for analyzing complex biological samples, enabling the separation and subsequent accurate mass determination of individual components within a mixture.

Chiroptical Methods (e.g., Electronic Circular Dichroism, ECD)

Electronic Circular Dichroism (ECD) spectroscopy is a powerful chiroptical method closely related to UV/Vis absorption spectroscopy, distinguished by its use of circularly polarized light faccts.deencyclopedia.pub. This technique is particularly invaluable for the characterization of chiral compounds, providing critical information about their absolute configuration and molecular conformation encyclopedia.pubrsc.org. The ECD spectra of enantiomeric compounds are mirror images of each other, making it a definitive tool for distinguishing between stereoisomers encyclopedia.pub.

In the context of natural product research, especially for complex molecules like alkaloids, ECD plays a crucial role in assigning stereochemistry. The unique sensitivity of ECD to molecular conformation and absolute configuration makes it a complementary or alternative technique to other standard spectroscopic methods like Nuclear Magnetic Resonance (NMR) rsc.org. For flexible molecules, the observed ECD spectrum represents a Boltzmann-weighted sum of contributions from all populated conformers at a given temperature faccts.dersc.org. Theoretical prediction of ECD spectra, often employing Time-Dependent Density Functional Theory (TD-DFT) calculations, involves computing the spectra for lower-energy conformers and then performing a Boltzmann summation to compare with experimental results faccts.de. While specific ECD data for this compound were not detailed in the provided literature, chiroptical methods, including ECD, are routinely employed for the structural elucidation and absolute configuration determination of natural products, including seco-naphthylisoquinoline alkaloids, which share structural similarities and complexity with this compound researchgate.net.

Development of Analytical Protocols for this compound and Analogues

The development of robust, sensitive, and specific analytical protocols is essential for the detection, identification, and quantification of this compound and its analogues in various matrices, particularly in plant extracts and research samples nih.gov. Modern analytical chemistry employs a range of techniques to achieve this, with a strong emphasis on hyphenated methods that combine separation and detection capabilities.

Liquid Chromatography-Mass Spectrometry (LC-MS) based techniques are widely utilized for the analysis of complex chemical compounds, including alkaloids nih.gov. Specifically, Ultra-Performance Liquid Chromatography with Diode Array Detection (UPLC-DAD) has been developed for the quantification of marker compounds in plant samples, using isolated molecules as analytical standards researchgate.net. This approach is highly relevant for the precise quantification of this compound within plant extracts. High-Resolution Mass Spectrometry (HRMS) is another critical tool, especially for non-targeted screening, as it allows for the detection of newly emerging analogues and isomers with high sensitivity and specificity, even at low concentrations nih.gov.

For quantitative analysis, the use of internal standards, such as stable isotope labeled internal standards (SILISs), is a common practice to improve accuracy and precision, particularly in methods like Gas Chromatography-Mass Spectrometry with Selected Ion Monitoring (GC/MS-SIM) rsc.org. These analytical protocols are fundamental for quality control, pharmacokinetic studies (though dosage/administration and safety profiles are excluded from this article), and further research into the chemical properties and potential applications of this compound and its related compounds.

Data Tables

Table 1: Key Analytical Techniques in this compound Research

| Analytical Technique | Application in this compound Research |

| Electronic Circular Dichroism (ECD) | Determination of absolute configuration and conformational analysis of chiral compounds. |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Identification, separation, and quantification of this compound and its analogues. |

| Ultra-Performance Liquid Chromatography-Diode Array Detection (UPLC-DAD) | Quantification of this compound in plant extracts using analytical standards. researchgate.net |

| High-Resolution Mass Spectrometry (HRMS) | Non-targeted screening and detection of new analogues and isomers. nih.gov |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Structural characterization and quantification, often with stable isotope labeled internal standards. rsc.org |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Elucidation of molecular structure. |

Structure Activity Relationship Sar Studies in Secosarcocapnine Research

Quantitative Structure-Activity Relationship (QSAR) Modeling for the Secosarcocapnine Scaffold

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that predicts the biological activities of chemical compounds based on their structural and molecular properties. This methodology establishes mathematical relationships between molecular descriptors and observed biological responses, serving as a powerful tool for lead compound optimization and guiding the rational design of new chemical entities. medcraveonline.comnih.gov

In the context of alkaloids, QSAR studies have been applied to various classes, including quinoline (B57606) alkaloids for their anticancer activity and lycoctonine-skeleton alkaloids to assess toxicity. nih.govx-mol.net this compound and northis compound are recognized as cularine-type alkaloids, a significant group of isoquinoline (B145761) alkaloids found predominantly in plants of the Fumariaceae family, such as Sarcocapnos enneaphylla. researchgate.netresearchgate.netbeilstein-journals.org The dibenzo[b,f]oxepine scaffold, which forms the core of these compounds, is a well-established framework in medicinal chemistry. nih.govresearchgate.netresearchgate.netnih.gov

While specific QSAR models directly focused on this compound are limited in the provided information, QSAR has been successfully employed for other cularine-type alkaloids, such as validating models for D1 dopaminergic activity. core.ac.uk The broader application of QSAR in alkaloid research underscores its potential for the this compound scaffold, enabling scientists to predict biological responses and inform the synthesis of new derivatives. researchgate.net For instance, QSAR analysis has been utilized in the development of fragment-based derivatives from phytocompounds, demonstrating its utility in predicting inhibitory concentrations (IC50 values) for novel compounds. nih.gov

Fragment-Based Approaches to SAR Exploration within Dibenzo[b,f]oxepines

Fragment-Based Drug Discovery (FBDD), also known as fragment-based lead discovery (FBLD), represents an innovative strategy in the drug discovery process. This method involves screening libraries of small organic molecules, typically with molecular weights below 300 Da, referred to as "fragments." These fragments often exhibit weak binding affinities to a biological target, but their interactions can be precisely characterized. Subsequently, these initial fragments are grown or combined to generate lead compounds with significantly higher affinity and improved pharmacological properties. wikipedia.orgfrontiersin.orgopenaccessjournals.com

FBDD offers several advantages over traditional high-throughput screening (HTS), including a more efficient exploration of chemical space and the ability to identify novel chemical scaffolds. frontiersin.orgopenaccessjournals.com The inherent compactness of fragments provides a strong foundation for developing drug candidates, allowing for targeted modifications to enhance both activity and pharmacokinetic profiles. frontiersin.org

Although direct examples of FBDD applied specifically to this compound or the dibenzo[b,f]oxepine scaffold are not explicitly detailed in the provided search results, the dibenzo[b,f]oxepine core is recognized as an important structural motif in medicinal chemistry, with its derivatives exhibiting various biological activities. nih.govresearchgate.netresearchgate.netnih.gov The principles of FBDD are broadly applicable to diverse chemical scaffolds, including those derived from natural products. The ability to rapidly assess SAR around core fragments, as highlighted in general FBDD platforms, suggests that this approach could be highly beneficial for exploring the SAR of dibenzo[b,f]oxepine compounds and, by extension, this compound. sygnaturediscovery.com The development of small molecule fragment-based derivatives from potent phytocompounds, as seen in SARS-CoV-2 inhibitor research, exemplifies the potential for applying FBDD to natural product-derived scaffolds. nih.gov

Computational and In Silico Methodologies for SAR Analysis

Computational and in silico methodologies play a pivotal role in modern SAR analysis, providing detailed insights into molecular interactions and predicting biological activity without the need for extensive experimental synthesis. These methods, including molecular docking, molecular dynamics (MD) simulations, and density functional theory (DFT) calculations, enhance the understanding of drug-target binding and guide the design of new compounds. researchgate.netresearchgate.netnih.govresearchgate.netpeerj.comnih.govfrontiersin.orgrsc.orguinjkt.ac.idresearchgate.netnih.gov

Molecular Docking: This technique is widely used to predict the preferred orientation of a ligand (small molecule) when bound to a protein target, allowing for the analysis of binding modes and specific interactions such as hydrogen bonds and hydrophobic contacts. researchgate.netresearchgate.netnih.govresearchgate.netnih.govfrontiersin.orgnih.govmdpi.commdpi.com For instance, molecular docking studies have been employed to understand the binding of benzoxepinoindol-1-one analogs to the Brd4 bromodomain, revealing strong hydrogen bonding. researchgate.net Similarly, the interactions of cularine-type alkaloids with the GABAA receptor active site have been explored through in silico molecular docking. researchgate.net Molecular docking has also been applied to dibenzo[b,f]oxepine derivatives to analyze their interaction with tubulin at the colchicine (B1669291) binding site. mdpi.com

Molecular Dynamics (MD) Simulations: MD simulations extend the insights from molecular docking by simulating the dynamic behavior of molecular systems over time. This provides crucial information on the stability of protein-ligand complexes, conformational changes, and the microstructural mechanisms of interactions. nih.govpeerj.comnih.govfrontiersin.orgrsc.orguinjkt.ac.id MD simulations are central to drug discovery, offering detailed insights into protein-ligand interactions and enabling the validation and analysis of binding stability. peerj.comfrontiersin.orgrsc.org For example, MD simulations of cholinesterase-inhibiting steroidal alkaloids indicated that ligand binding reduces the flexibility at the enzyme's active site gorge. nih.gov

Density Functional Theory (DFT) Calculations: DFT is a quantum mechanical modeling method used to investigate the electronic structure of molecules. In SAR analysis, DFT calculations are applied to study the shape, conformation, and electronic properties of compounds. For example, DFT methods have been utilized to calculate the optimum structures of methoxydibenzo[b,f]oxepines, providing insights into their geometry and electronic distribution. researchgate.netresearchgate.netmdpi.com DFT calculations can also analyze geometry connections and E/Z isomers, contributing to a deeper understanding of structural nuances that influence activity. mdpi.com

Other In Silico Tools: Beyond docking and MD, other in silico tools like ProTox-II, PreADME, and SwissADME are used to predict crucial drug-likeness properties, including toxicity profiles, oral bioavailability, and pharmacokinetic parameters, which are essential for early-stage drug development. researchgate.net These computational approaches collectively provide a comprehensive framework for analyzing the SAR of this compound and related compounds, facilitating rational drug design.

Elucidation of Specific Structural Motifs Influencing Biological Interactions of Related Alkaloids

The elucidation of specific structural motifs that influence biological interactions is a cornerstone of SAR studies, providing actionable insights for designing compounds with targeted activities. For this compound and its related alkaloids, particularly those featuring the dibenzo[b,f]oxepine scaffold and cularine-type structures, certain features have been identified as critical determinants of their biological profiles.

The dibenzo[b,f]oxepine scaffold is a significant framework in medicinal chemistry, with its derivatives displaying a wide array of biological properties, including anticancer, antihypertensive, anti-inflammatory, and antidepressant activities. nih.govnih.govmdpi.comresearchgate.net Structurally, the dibenzo[b,f]oxepine ring system is not planar and typically adopts a "basket" or "saddle-shaped" conformation, which can influence its interactions with biological targets. nih.gov The presence of the (Z)-stilbene motif within the dibenzo[b,f]oxepine skeleton is particularly relevant for its ability to interact with the colchicine binding site on tubulin, suggesting a role in antimitotic activity. mdpi.com

Cularine-type alkaloids, which include this compound, are known for their antispasmogenic activity. researchgate.netmdpi.com Studies have shown that these alkaloids exert relaxant effects on isolated guinea-pig trachea and human bronchus against contractions induced by various agonists like acetylcholine, histamine, and neurokinin A. researchgate.netmdpi.com The relaxant potency of the cularine (B1669330) group has been observed to be intermediate between that of papaverine (B1678415) and theophylline. mdpi.com

SAR Analysis of Cularine-Type Alkaloids Related to this compound

This compound and northis compound are classified as cularine-type alkaloids, a distinct group of isoquinoline alkaloids characterized by their unique benzoxepine (B8326511) ring system. researchgate.netresearchgate.netbeilstein-journals.org These alkaloids are predominantly found in the genus Sarcocapnos, particularly Sarcocapnos enneaphylla, which has been identified as a rich source of such compounds. beilstein-journals.orgresearchgate.net The parent alkaloid, (+)-cularine, was first isolated in 1938, and its molecular skeleton was confirmed through NMR and X-ray crystallographic studies. beilstein-journals.org

SAR analysis of cularine-type alkaloids reveals several key biological activities:

Antispasmogenic Activity: Cularine-type alkaloids demonstrate non-specific antispasmogenic effects. They have been shown to induce relaxant effects on isolated smooth muscle tissues, such as guinea-pig trachea and human bronchus, counteracting contractions induced by agonists like acetylcholine, histamine, neurokinin A, and KCl. researchgate.netmdpi.com The observed relaxant activity of the cularine group is comparable to, or falls between, that of established bronchodilators like papaverine and theophylline. mdpi.com

Anti-plasmodial Activity: Cularine itself has been isolated from Croton linearis and exhibited anti-plasmodial activity, suggesting potential against malaria. uantwerpen.be

GABAA Receptor Interactions: In silico molecular docking analysis has indicated that cularine-type alkaloids can interact with the active site of the GABAA receptor. These interactions provide a putative mode of action, which could be relevant for understanding their effects in neurodevelopmental malfunctions and anesthesia. researchgate.net

Despite the observed biological activities, comprehensive SAR studies specifically detailing the precise structural modifications that enhance or diminish the activity of cularine-type alkaloids, including this compound, are noted to be limited. uantwerpen.be This limitation can hinder the rational design of new derivatives with improved potencies. However, the general principles of SAR, which involve systematically correlating chemical structure changes with biological responses, are continuously applied to optimize the properties of alkaloids and gain a deeper understanding of their mechanisms of action at a molecular level. preprints.org Further research in this area is crucial for leveraging the therapeutic potential of this compound and its related cularine-type alkaloids.

Mechanistic and Biological Target Research Avenues for Secosarcocapnine

Exploration of Molecular Targets and Associated Cellular Pathways

The exploration of molecular targets for Secosarcocapnine focuses on areas where related compounds have shown activity, suggesting potential avenues for its biological effects.

Investigations into the interactions of cularine-type alkaloids with neurotransmitter systems have provided initial insights into potential molecular targets for this compound. Specifically, related alkaloids, Secocularidine and Secocularine, have demonstrated in vitro inhibitory activity on the uptake of 3H-dopamine by rat striatal synaptosomes. nih.gov This suggests a potential interaction with dopamine (B1211576) transporters (DAT), which are crucial for regulating dopaminergic tone in the central nervous system by reuptaking dopamine into presynaptic neurons. nih.gov

The observed inhibitory concentrations (IC50 values) for Secocularidine and Secocularine are presented in the table below:

| Compound | Target | IC50 (µM) | Reference |

| Secocularidine | 3H-Dopamine Uptake | 13.4 | nih.gov |

| Secocularine | 3H-Dopamine Uptake | 28.2 | nih.gov |

Furthermore, a synthetic dibenzo[b,f]oxepine derivative, 10-(4-methylpiperazino)dibenz[b,f]oxepine, has been shown to exhibit affinity for clozapine (B1669256) binding sites in rat brains, indicating activity at dopamine D-4 receptors and muscarinic receptors. nih.gov These findings highlight the potential for this compound, as a cularine (B1669330) alkaloid with a dibenzo[b,f]oxepine core, to influence dopaminergic neurotransmission.

While direct detailed research findings on this compound's specific modulation of intracellular signaling cascades are not extensively documented, the broader class of dibenzo[b,f]oxepines, to which this compound belongs, has been noted to affect various signaling pathways. nih.gov Intracellular signaling cascades are intricate networks of molecular interactions that relay extracellular signals to the cell's interior, leading to diverse cellular responses such as changes in gene expression, metabolism, and cell division. Further research is warranted to precisely characterize how this compound might influence these complex cellular communication pathways.

A significant research avenue for the dibenzo[b,f]oxepine scaffold, and by extension, for this compound, is its potential to interact with microtubules and modulate their dynamics. Microtubules are essential components of the cytoskeleton, playing critical roles in cell morphology, motility, intracellular trafficking, and, notably, chromosome segregation during mitosis. nih.gov Compounds that disrupt microtubule dynamics are well-established as anticancer agents, as they can induce mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells. nih.gov

Numerous studies have identified dibenzo[b,f]oxepines as potential microtubule inhibitors. Molecular modeling and in silico studies have indicated that certain dibenzo[b,f]oxepine derivatives, including hybrids with azo switches, bind to the colchicine (B1669291) binding site on tubulin. nih.gov The colchicine binding site is a well-known target for antimitotic drugs that inhibit tubulin polymerization and induce microtubule depolymerization. nih.gov

For example, Combretastatin A-4, a stilbenoid with a (Z)-stilbene motif found in some dibenzo[b,f]oxepines, is a potent inhibitor of tubulin polymerization. nih.gov Research on synthetic dibenzo[b,f]oxepine derivatives has shown varying degrees of interaction with tubulin and selectivity towards cancerous versus normal cells. Some compounds have demonstrated strong interaction with tubulin, comparable to or even stronger than colchicine, while others have exhibited weaker interactions but with improved selectivity for cancer cell lines. This suggests that the dibenzo[b,f]oxepine core of this compound could potentially contribute to similar microtubule-targeting properties.

Modulation of Intracellular Signaling Cascades

In Vitro Mechanistic Studies

In vitro mechanistic studies are crucial for understanding the precise interactions of this compound with biological targets.

While direct enzyme assays specifically for this compound's inhibitory or activating potential beyond neurotransmitter uptake are not widely reported in the provided literature, the observed inhibition of 3H-dopamine uptake by related cularine alkaloids (Secocularidine and Secocularine) can be considered a functional assay indicative of interaction with the dopamine transporter, which acts as a transport enzyme. nih.gov Further dedicated enzyme assays would be necessary to explore this compound's effects on other enzymatic systems. Enzyme assays are standard methods for determining the activity of enzymes and the potential inhibitory or activating effects of compounds.

Receptor binding affinity studies are essential for characterizing the direct interaction of a compound with specific receptors. As noted, the affinity of 10-(4-methylpiperazino)dibenz[b,f]oxepine for clozapine binding sites in rat brains provides an example of receptor binding studies conducted on a compound sharing the dibenzo[b,f]oxepine scaffold. nih.gov This type of study can quantify the strength of the interaction between a ligand (like this compound) and a receptor, providing insights into its potential pharmacological profile. Future research on this compound could involve similar receptor binding assays to identify and quantify its affinity for various neurotransmitter receptors, ion channels, or other protein targets.

Cell-Based Assays for Pathway Perturbation Analysis

Cell-based assays are fundamental tools in modern drug discovery and toxicology, offering a physiologically relevant environment to investigate the effects of chemical compounds on cellular processes and signaling pathways bioagilytix.combiocompare.com. These assays move beyond simple phenomenological analyses to provide mechanistically-based insights into how compounds perturb normal biological systems, potentially leading to adverse effects or therapeutic outcomes d-nb.info.

For this compound, cell-based assays would be instrumental in understanding its cellular impact. Such assays can evaluate a compound's influence on various cell signaling endpoints, including proliferation, apoptosis, and necrosis bioagilytix.com. Researchers can employ methods such as cell enumeration, cell cycle analysis, or fluorescent/luminescent probes to measure changes in cell growth and division bioagilytix.combiocompare.com. If this compound is hypothesized to induce apoptosis, a range of assays measuring intracellular signals associated with apoptotic pathways can be utilized, distinguishing these events from necrosis bioagilytix.combiocompare.com.

Furthermore, cell-based assays can be designed to assess the perturbation of specific genes or proteins, either through direct interaction or indirect downstream readouts of mRNA or protein levels nih.gov. High-throughput screening (HTS) platforms are commonly used to test compounds against a battery of in vitro assays, allowing for the identification of chemicals active across multiple human genes and pathways nih.gov. This approach can reveal the promiscuity of a compound, indicating its activity across various pathways, and can correlate with cytotoxicity nih.gov.

A conceptual data table illustrating potential cell-based assay findings for this compound is presented below:

Conceptual Table 1: Potential Cell-Based Assay Results for this compound

| Assay Type | Readout Parameter | Expected Observation (Hypothetical) | Implied Pathway Perturbation | Detection Method |

| Cell Proliferation | Cell Count / Metabolic Activity | Decreased Cell Proliferation | Cell Cycle Arrest / Cytostasis | WST, BrdU, Cell Tracking biocompare.com |

| Apoptosis Induction | Caspase Activity / DNA Fragmentation | Increased Caspase-3/7 Activity | Programmed Cell Death Pathway | Caspase Assays, TUNEL Staining biocompare.com |

| Cytotoxicity | LDH Release / Membrane Integrity | Increased LDH Leakage | Membrane Damage / Necrosis | LDH Assay biocompare.com |

| Gene Expression | mRNA Levels of Target Genes | Upregulation/Downregulation of Specific Genes | Transcriptional Regulation | RT-qPCR, RNA-Seq nih.gov |

| Protein Expression | Protein Levels of Signaling Molecules | Altered Phosphorylation States / Protein Abundance | Signal Transduction Pathways | Western Blot, Immunofluorescence bioagilytix.com |

Advanced Approaches for Biological Target Identification

Identifying the specific biological targets of small molecules like this compound is a crucial step in understanding their mechanism of action and potential therapeutic applications nih.gov. Advanced proteomic and chemoproteomic techniques offer powerful strategies for this purpose.

Proteomics, the large-scale study of proteins, is invaluable for identifying therapeutic targets by elucidating complex protein interactions and modifications within biological systems silantes.com. Quantitative proteomics, often employing mass spectrometry (MS), allows researchers to compare protein abundance between different samples, such as treated versus untreated cells, to pinpoint proteins significantly altered by a compound silantes.com.

For this compound, proteomics-based approaches could involve:

Differential Protein Expression Analysis: Comparing the proteome of cells treated with this compound against control cells to identify proteins whose expression levels are significantly modulated. This can reveal proteins involved in the cellular response to the compound silantes.com.

Protein Pull-Down Assays: This technique involves immobilizing the small molecule (or a derivative thereof) onto a solid support and using it as bait to "pull down" interacting proteins from cell lysates nih.govwikipedia.org. The bound proteins are then identified using mass spectrometry nih.gov. This method is particularly powerful for identifying direct binding partners of this compound.

Thermal Proteome Profiling (TPP): TPP exploits the principle that drug binding can increase the thermal stability of target proteins embopress.org. By comparing the denaturation profiles of proteins in the presence and absence of this compound across a temperature gradient, potential direct targets can be identified embopress.org.

Drug Affinity Responsive Target Stability (DARTS): DARTS is a straightforward approach that relies on the protection against proteolysis conferred on a target protein by its interaction with a small molecule nih.gov. Proteins bound by this compound would exhibit increased resistance to enzymatic degradation, which can then be detected and identified nih.gov.

These techniques, when coupled with advanced mass spectrometry and bioinformatics, enable the analysis of thousands of proteins in a single experiment, providing a comprehensive picture of the proteome and potential drug targets silantes.com.

Chemoproteomics, also known as chemical proteomics, encompasses a broad array of techniques designed to identify and interrogate protein-small molecule interactions on a proteome-wide scale wikipedia.org. It complements phenotypic drug discovery by providing strategies to narrow down potential targets and validate a molecule's mechanism of action wikipedia.org.

Activity-Based Protein Profiling (ABPP) is a key chemoproteomic technology that utilizes small chemical probes, known as activity-based probes (ABPs), to selectively and covalently label the active sites of enzymes within complex proteomes nih.govnih.govsioc-journal.cnwikipedia.org. These probes typically consist of a reactive group that binds irreversibly to a nucleophilic residue in the active site and a tag (e.g., fluorophore or biotin) for detection and enrichment wikipedia.org.

For this compound, ABPP could be applied in several ways:

Target Discovery: If this compound is suspected to modulate enzyme activity, ABPP can be used to identify the specific enzyme classes or individual enzymes it interacts with nih.govsioc-journal.cn. By comparing the labeling patterns of ABPs in the presence and absence of this compound, researchers can identify enzymes whose activity is altered by the compound chemrxiv.org.

Mechanism of Action Studies: ABPP can provide insights into how this compound affects the functional state of proteins, rather than just their abundance nih.govwikipedia.org. This is particularly advantageous for enzymes that might exist as inactive zymogens or interact with endogenous inhibitors wikipedia.org.

Selectivity Profiling: Competitive quantitative ABPP can be used to determine the global selectivity profiles of this compound across numerous potential protein targets simultaneously nih.govwikipedia.orgchemrxiv.org. This helps in understanding off-target interactions, which are crucial for assessing potential side effects and polypharmacology wikipedia.org.

The combination of ABPP with tandem mass spectrometry (ABPP-MS) allows for the identification and quantification of hundreds of active enzymes from a single sample, making it a powerful tool for profiling inhibitor selectivity nih.govwikipedia.org. Advances in higher throughput workflows, such as integral competitive ABPP, enable rapid screening across a wide range of concentrations to differentiate target sensitivity chemrxiv.org.

Proteomics-Based Target Identification Techniques

Comparative Mechanistic Analysis with Other Oxepine-Containing Natural Products

This compound belongs to a family of natural products characterized by the presence of an oxepine ring system, a seven-membered heterocycle containing one oxygen and six carbon atoms nih.govthieme-connect.com. While oxepines are relatively rare in nature compared to their five- and six-membered congeners, several natural products bearing this structure have been isolated and exhibit interesting biological activities thieme-connect.comresearchgate.net.

This compound itself features an oxepine motif, which has been constructed through synthetic methods such as intramolecular Ullmann coupling nih.govresearchgate.net. This highlights a common synthetic strategy for this class of compounds.

Other notable oxepine-containing natural products include:

Yagonine: This natural product also contains a dihydrooxepin motif and has been synthesized via oxidation using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) nih.govresearchgate.net.

Janoxepin (B1245197): Isolated from the fungus Aspergillus janus, janoxepin possesses antiplasmodial effects against the malaria parasite Plasmodium falciparum 3D7 strain thieme-connect.com. Its synthesis involves a ring-closing metathesis (RCM) reaction to form the dihydrooxepin core thieme-connect.com.

Salvianolic acid N: This benzoxepin derivative, isolated from Danshen (Salvia miltiorrhiza Bunge), is known for its antiviral, antioxidant, and anti-coronary artery disease properties researchgate.net.

Bauhinoxepin C: Another oxepin (B1234782) derivative, its synthesis has been reported via a one-pot sequence involving biaryl ether formation and an intramolecular Knoevenagel reaction nih.gov.

Mycoepoxydiene: Isolated from a rare fungus, its structure and stereochemistry were determined by spectral and X-ray crystallographic analyses nih.gov.

Conceptual Table 2: Comparative Overview of Oxepine-Containing Natural Products

| Compound Name | Oxepine Motif Type | Source (if known) | Notable Biological Activities (if reported) | Key Synthetic Strategy (if reported) |

| This compound | Oxepine | Sarcocapnos crassifolia, Sarcocapnos enneaphylla nih.gov | (Specific activities not detailed in provided context) | Intramolecular Ullmann coupling nih.govresearchgate.net |

| Yagonine | Dihydrooxepin | Not specified | Not specified | Oxidation with DDQ nih.govresearchgate.net |

| Janoxepin | Dihydrooxepin | Aspergillus janus | Antiplasmodial effects thieme-connect.com | Ring-closing metathesis (RCM) thieme-connect.com |

| Salvianolic acid N | Benzoxepin | Salvia miltiorrhiza Bunge | Antiviral, antioxidant, anti-coronary artery disease researchgate.net | Not specified |

| Bauhinoxepin C | Oxepin | Not specified | Not specified | One-pot sequence (biaryl ether formation, Knoevenagel reaction) nih.gov |

| Mycoepoxydiene | Oxepine | OS-F66617 fungus | Not specified | RCM reaction nih.gov |

A comparative mechanistic analysis would involve investigating whether this compound shares common protein targets or signaling pathways with other oxepine-containing natural products that exhibit similar biological activities. For instance, if other oxepines display anti-tumor activity researchgate.net, researchers might explore if this compound also impacts cell proliferation or apoptosis pathways, similar to how 6-hydroxy-3-methyl-8-phenylethylbenzo[b]oxepin-5-one showed activity against human cancer cell lines and induced mitochondria-mediated apoptosis researchgate.net. Such comparisons can provide valuable insights into structure-activity relationships within the oxepine family and guide further research into this compound's therapeutic potential.

Advanced Research Applications and Future Directions for Secosarcocapnine Studies

Potential as a Lead Scaffold for Chemical Biology Probes and Tools

Secosarcocapnine, as a natural product containing a dihydrooxepin ring, presents considerable potential as a lead scaffold for the development of chemical biology probes and tools. Natural products are frequently leveraged as sources of structural diversity in the discovery of new drugs and chemical probes nih.gov. Chemical probes are meticulously designed molecules that enable researchers to selectively investigate specific biological questions, distinct from the broader aim of drug development nih.gov.

The dibenzo[b,f]oxepine scaffold, to which this compound is structurally related, exhibits a wide range of valuable biological activities, including anticancer, anti-inflammatory, antidepressant, and neuroprotective effects. This inherent bioactivity profile suggests that this compound could serve as an excellent starting point for designing highly selective and potent chemical probes. In the "hit-to-lead" phase of drug discovery, promising initial compounds, or "hits," are further characterized and optimized through medicinal chemistry efforts to become "leads" suitable for more extensive development nih.gov. The complex and diverse nature of natural product scaffolds like this compound is crucial for successful biological screenings, as it increases the likelihood of identifying novel interactions with biological targets nih.gov. Organizations such as the European Federation for Medicinal Chemistry and Chemical Biology (EFMC) provide guidelines for validating chemical probes and optimizing scaffolds, emphasizing the importance of well-characterized starting materials for robust biological research nih.gov.

Integration into Photopharmacological Research Strategies (based on related dibenzo[b,f]oxepines)

Photopharmacology, a field focused on designing and utilizing drugs whose activity can be precisely controlled by light, represents a compelling avenue for this compound research, particularly given its structural kinship with dibenzo[b,f]oxepines. Dibenzo[b,f]oxepine derivatives have been extensively investigated for their potential as photochromic molecular switches, especially when integrated with an azo bond.

These molecular switches possess the ability to undergo reversible structural changes, typically between E and Z isomers, upon irradiation with specific wavelengths of light. This photoisomerization allows for unprecedented spatiotemporal control over drug activity, meaning that therapeutic effects can be localized to specific tissues or activated at precise times. Research indicates that azo-dibenzo[b,f]oxepine derivatives can function as potent tubulin inhibitors, with the Z-isomer often demonstrating significantly higher potency than its E counterpart. The non-planar, "basket" conformation of the dibenzo[b,f]oxepine scaffold and its described "aromatic chameleon" properties are believed to contribute to its photochromic behavior. A key advantage of this approach is the potential to reduce systemic exposure to bioactive drug forms and thereby minimize off-target side effects, as the active form can be generated precisely where and when needed. The development of such compounds capable of isomerizing under visible or near-infrared (VIS/NIR) light is particularly desirable, as it avoids the tissue damage associated with ultraviolet (UV) light.

Development of Advanced Synthetic Analogues with Tunable Biological Properties

The established synthetic pathways for this compound, such as its preparation via intramolecular Ullmann coupling from northis compound, lay a crucial foundation for the development of advanced synthetic analogues. The primary motivation behind synthesizing analogues is to overcome inherent limitations of the parent compound, such as poor bioavailability or rapid metabolism, and to enhance desirable biological properties while mitigating undesirable ones.

"Tunable biological properties" refers to the ability to systematically modify the chemical structure of this compound to achieve specific, desired effects. This could include improving its potency against a particular biological target, enhancing its selectivity to reduce off-target interactions, optimizing its pharmacokinetic profile (absorption, distribution, metabolism, excretion), or reducing potential toxicity. Given the diverse biological activities associated with the broader dibenzo[b,f]oxepine scaffold, there is significant scope for tuning these properties through structural modifications. Synthetic strategies for developing this compound analogues might involve:

Modification of the dihydrooxepin ring: Altering substituents or saturation levels within the seven-membered oxygen-containing ring.

Introduction of new functional groups: Adding or replacing groups on the aromatic rings or the side chain to modulate physicochemical properties and interactions with biological targets.

Creation of hybrid molecules: Combining the this compound scaffold with other known pharmacophores to generate compounds with synergistic or novel activities.

Chiral synthesis: Exploring the impact of stereochemistry on biological activity, as natural products often exhibit specific stereoisomers with distinct properties.

Interdisciplinary Research Integrating this compound in Material Science or Systems Biology

The unique structural characteristics of this compound and its parent oxepine scaffold suggest potential for interdisciplinary research beyond traditional medicinal chemistry, particularly in material science and systems biology.

Material Science: While direct applications of this compound in material science are not yet established, its structural features, especially the non-planar nature and aromaticity of the dibenzo[b,f]oxepine core, could inspire novel material designs. Materials science focuses on the development of new materials with enhanced mechanical, physical, or chemical properties. If this compound or its derivatives exhibit specific optical or responsive properties (e.g., photochromism as discussed for photopharmacology), they could potentially be integrated into:

Functional materials: For applications in optics, sensing, or as components in smart materials that respond to external stimuli.

Advanced electronics: If specific electronic properties can be engineered through molecular design.

Polymeric or composite materials: As building blocks to impart tailored characteristics, although this would require significant research into polymerization or integration strategies. The "aromatic chameleon" behavior of dibenzo[b,f]oxepines could be a starting point for exploring materials with tunable optical properties.

Systems Biology: Systems biology is an interdisciplinary field that employs quantitative and computational approaches to understand biological interactions at various scales, from molecules to entire organisms. It aims to elucidate complex biological networks and pathway kinetics in a holistic manner. This compound, as a biologically active natural product, could be integrated into systems biology research by:

Perturbation studies: Using this compound as a chemical tool to perturb specific cellular pathways or networks, allowing researchers to observe and model the resulting system-wide changes.

Pathway elucidation: Investigating its mechanism of action within a broader biological context, potentially uncovering novel targets or signaling cascades through high-throughput omics technologies (e.g., transcriptomics, proteomics, metabolomics).

Network analysis: Applying computational and mathematical modeling to understand how this compound interacts with and influences complex biological networks, contributing to a more comprehensive understanding of its effects and potential therapeutic implications. This approach could help predict off-target effects and identify synergistic interactions with other compounds.

Q & A

Q. What analytical techniques are essential for the structural characterization of Secosarcocapnine?

To confirm the molecular structure of this compound, researchers should employ nuclear magnetic resonance (NMR) spectroscopy for atomic-level resolution of functional groups, X-ray crystallography for definitive stereochemical assignment, and high-resolution mass spectrometry (HRMS) to verify molecular weight and fragmentation patterns. Cross-referencing these results with computational simulations (e.g., density functional theory) enhances accuracy .

Q. How can researchers establish baseline purity criteria for this compound in experimental studies?

Purity validation requires high-performance liquid chromatography (HPLC) with UV/Vis or mass detection, coupled with calibration against certified reference standards. Thresholds for impurities (e.g., ≤0.5% for pharmacologically active studies) must align with International Council for Harmonisation (ICH) guidelines. Documentation should include batch-specific chromatograms and reproducibility across independent laboratories .

Q. What are the recommended protocols for isolating this compound from natural sources?

Isolation typically involves solvent extraction (e.g., methanol or dichloromethane) followed by column chromatography using silica gel or Sephadex LH-20. Fraction collection should be guided by thin-layer chromatography (TLC) profiling. For scale-up, countercurrent chromatography or preparative HPLC improves yield and purity. Critical parameters include solvent polarity gradients and temperature control to prevent degradation .

Advanced Research Questions

Q. How can contradictory bioactivity data for this compound in literature be systematically resolved?

Q. What strategies optimize the synthetic yield of this compound in multi-step reactions?

Yield optimization requires reaction kinetic analysis (e.g., via in situ IR monitoring) to identify rate-limiting steps. Catalytic systems (e.g., palladium-mediated cross-coupling) should be screened for turnover frequency. Solvent selection (e.g., DMF vs. THF) and microwave-assisted synthesis can enhance efficiency. Computational tools like Gaussian for transition-state modeling guide mechanistic refinements .

Q. How should researchers design experiments to elucidate the metabolic pathways of this compound?

Use isotope-labeled analogs (e.g., ¹⁴C-Secosarcocapnine) in hepatocyte incubation studies, followed by LC-MS/MS to track metabolite formation. Phase I/II enzyme inhibition assays (e.g., CYP450 isoforms) identify metabolic bottlenecks. In silico prediction tools (e.g., Schrödinger’s ADMET Predictor) prioritize metabolites for empirical validation. Data should be contextualized with species-specific differences (e.g., human vs. rodent liver microsomes) .

Q. What statistical approaches are robust for analyzing dose-dependent cytotoxicity data of this compound?

Non-linear regression models (e.g., sigmoidal dose-response curves in GraphPad Prism) calculate IC₅₀ values. Bootstrap resampling (≥1,000 iterations) quantifies confidence intervals. For heterogeneous datasets, mixed-effects models account for inter-experimental variability. Sensitivity analyses (e.g., leave-one-out cross-validation) ensure reproducibility .

Methodological Guidance for Literature Review

Q. How can systematic reviews address gaps in this compound’s pharmacological profile?

Adhere to PRISMA guidelines for literature screening, using databases like PubMed and SciFinder with controlled vocabularies (e.g., MeSH terms: “this compound,” “alkaloid pharmacology”). Risk-of-bias assessment (e.g., SYRCLE’s tool for animal studies) prioritizes high-quality evidence. Gap analysis matrices map understudied areas (e.g., long-term toxicity, enantiomer-specific effects) .

Q. What frameworks ensure rigor in formulating hypotheses about this compound’s mechanism of action?

Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to hypothesis development. For example: “this compound inhibits NF-κB via direct binding to IKKβ, reducing pro-inflammatory cytokines in macrophages.” Validate using CRISPR knockout models and surface plasmon resonance (SPR) binding assays .

Data Integrity and Reproducibility

Q. What practices mitigate risks of data misinterpretation in this compound studies?

Pre-register experimental protocols on platforms like Open Science Framework. Use electronic lab notebooks (ELNs) with version control for raw data. Independent replication by third-party labs, blinded to original results, resolves conflicts. Transparent reporting of outliers and failed experiments (e.g., via Supplementary Information) enhances credibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.